(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
The compound contains several functional groups, including a benzodioxole, an oxadiazole, and a piperidine ring. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and agrochemicals . The oxadiazole group is a heterocyclic compound containing an oxygen atom and two nitrogen atoms; it is known for its wide range of biological activities . The piperidine ring is a common feature in many natural products and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzodioxole and the electron-deficient oxadiazole. The piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings and the piperidine might increase its lipophilicity .Scientific Research Applications
Chemical Behavior and Reactivity
- Studies have explored the dichotomic behavior of certain oxadiazole derivatives, highlighting their capacity for rearrangement versus hydrolysis in different solvents, such as toluene versus dioxane/water. This suggests potential applications in synthetic chemistry and materials science, where solvent-dependent reactivity can be leveraged for specific outcomes (D’Anna et al., 2004).
Biological Activity
- Oxadiazole-bearing compounds have been synthesized and evaluated for their biological activities, including antibacterial properties. This indicates potential applications in the development of new antimicrobial agents. The structural elucidation of these compounds through spectroscopic techniques provides a foundation for further pharmacological exploration (Khalid et al., 2016).
Antioxidant Properties
- Novel 5-substituted-1,3,4-oxadiazoles have been designed, synthesized, and evaluated for their antioxidant activities. The findings suggest these compounds may serve as leads for the development of new antioxidant agents, potentially applicable in pharmacology or materials science to prevent oxidative damage (Rabie et al., 2016).
Future Directions
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-5-2-3-7-20(17)25-26-23(32-27-25)14-19-6-4-12-28(15-19)24(29)11-9-18-8-10-21-22(13-18)31-16-30-21/h2-3,5,7-11,13,19H,4,6,12,14-16H2,1H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKDZNWFHJSMU-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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